
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated alkene. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 4-bromo-3-chlorobut-2-en-1-yl bromide under controlled conditions to yield the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphonate amine derivative, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Materials Science: It is used in the preparation of advanced materials, such as phosphonate-based polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate involves its reactivity with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The phosphonate group can participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (3-bromopropyl)phosphonate
- Diethyl 2-bromoethylphosphonate
- Diethyl (4-chlorobut-2-en-1-yl)phosphonate
Uniqueness
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to similar compounds. This dual halogenation allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
79443-88-2 |
|---|---|
Formule moléculaire |
C8H15BrClO3P |
Poids moléculaire |
305.53 g/mol |
Nom IUPAC |
1-bromo-2-chloro-4-diethoxyphosphorylbut-2-ene |
InChI |
InChI=1S/C8H15BrClO3P/c1-3-12-14(11,13-4-2)6-5-8(10)7-9/h5H,3-4,6-7H2,1-2H3 |
Clé InChI |
NHKOKQZLGARBBR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC=C(CBr)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


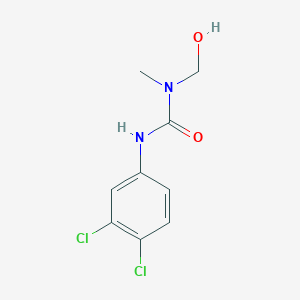
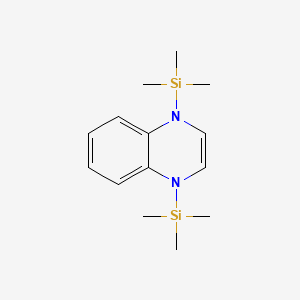
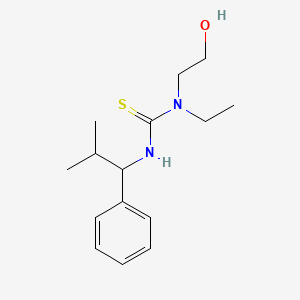
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
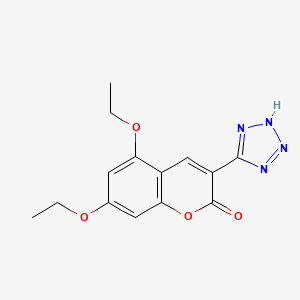
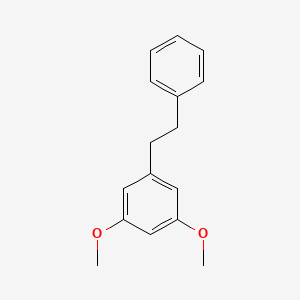
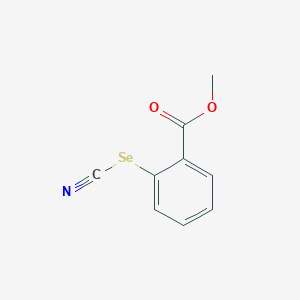
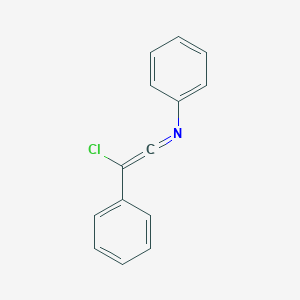
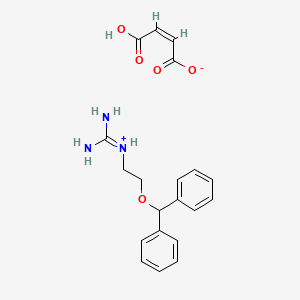
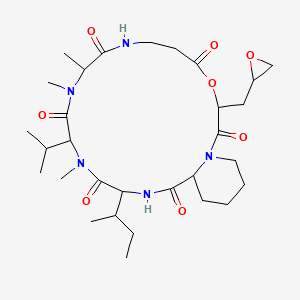
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
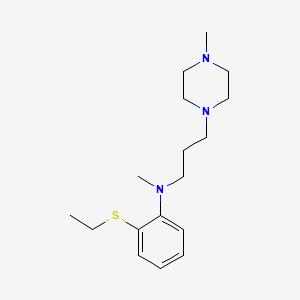
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
